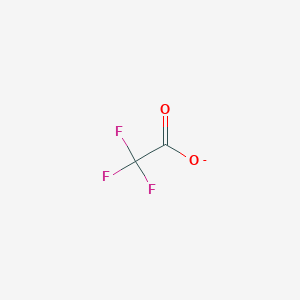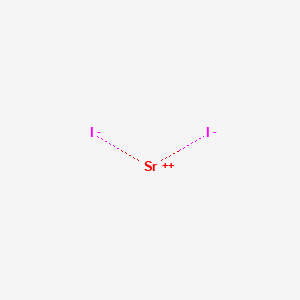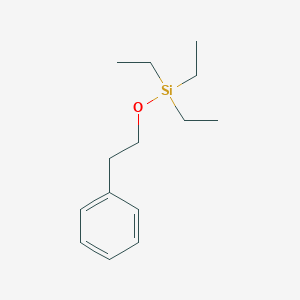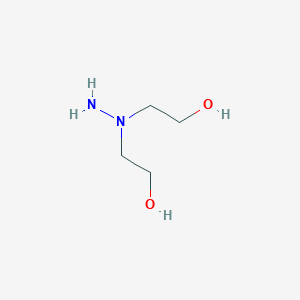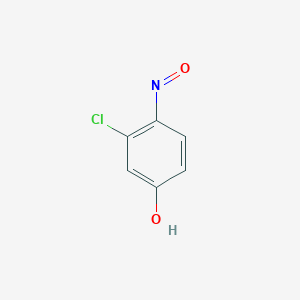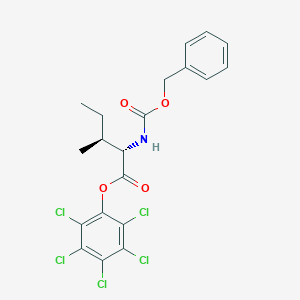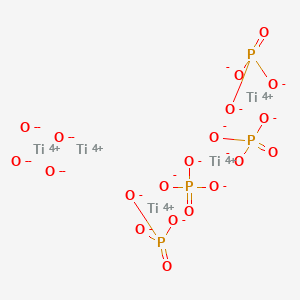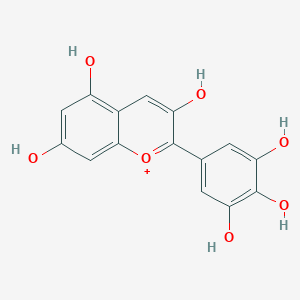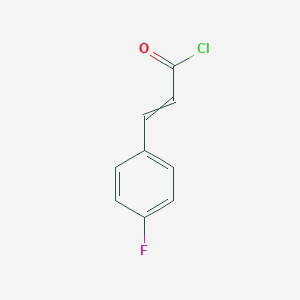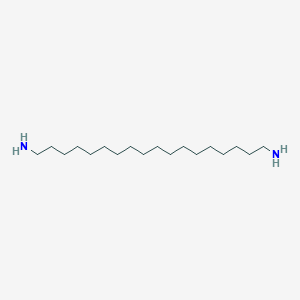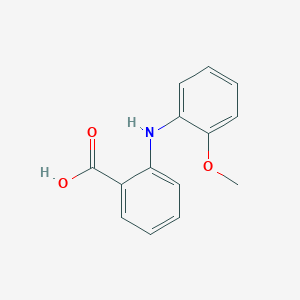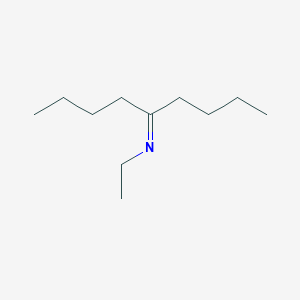
Ethylamine, N-(1-butylpentylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, N-(1-butylpentylidene)-, also known as EBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBPC belongs to the class of Schiff bases, which are widely used in organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, facilitating the formation of new compounds. In biological systems, Ethylamine, N-(1-butylpentylidene)- may interact with cellular components such as enzymes, proteins, and DNA, leading to changes in cellular functions.
Effets Biochimiques Et Physiologiques
Ethylamine, N-(1-butylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential as an antimicrobial agent against various bacterial strains. Ethylamine, N-(1-butylpentylidene)- has also been found to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylamine, N-(1-butylpentylidene)- has several advantages for use in lab experiments. It is easy to synthesize, highly pure, and stable under normal laboratory conditions. However, its limitations include low solubility in water, which may limit its use in certain biological assays. Moreover, the mechanism of action of Ethylamine, N-(1-butylpentylidene)- is not well understood, which may hinder its use in some research applications.
Orientations Futures
There are several future directions for the research on Ethylamine, N-(1-butylpentylidene)-. Firstly, the mechanism of action of the compound needs to be elucidated to better understand its potential applications in various fields. Secondly, the biological activities of Ethylamine, N-(1-butylpentylidene)- need to be further explored to identify its potential as a therapeutic agent. Thirdly, the synthesis of new organic compounds using Ethylamine, N-(1-butylpentylidene)- as a catalyst needs to be investigated. Lastly, the development of new methods for the synthesis and purification of Ethylamine, N-(1-butylpentylidene)- may lead to improved yields and purity of the compound.
Conclusion:
In conclusion, Ethylamine, N-(1-butylpentylidene)- is a chemical compound that has shown promising results in various scientific research applications. Its easy synthesis, high purity, and stability make it an attractive candidate for use in lab experiments. However, its low solubility in water and limited understanding of its mechanism of action may limit its use in certain research applications. Future research on Ethylamine, N-(1-butylpentylidene)- should focus on elucidating its mechanism of action, exploring its biological activities, and developing new methods for its synthesis and purification.
Méthodes De Synthèse
Ethylamine, N-(1-butylpentylidene)- can be synthesized by the condensation reaction of ethylamine and 1-butylpentan-1-one. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The product is obtained in high yield and purity by simple workup procedures. The chemical structure of Ethylamine, N-(1-butylpentylidene)- is confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry.
Applications De Recherche Scientifique
Ethylamine, N-(1-butylpentylidene)- has shown promising results in various scientific research applications. It has been studied for its potential use in the synthesis of new organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Ethylamine, N-(1-butylpentylidene)- has also been explored for its biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Propriétés
Numéro CAS |
10599-82-3 |
|---|---|
Nom du produit |
Ethylamine, N-(1-butylpentylidene)- |
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
N-ethylnonan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3 |
Clé InChI |
QWQOLTQUDPECSU-UHFFFAOYSA-N |
SMILES |
CCCCC(=NCC)CCCC |
SMILES canonique |
CCCCC(=NCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




